molecular formula C14H16N2O2S B2926836 ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine CAS No. 23822-95-9

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine

Cat. No. B2926836
CAS RN: 23822-95-9
M. Wt: 276.35
InChI Key: VNZWSJHEDPBGOR-UHFFFAOYSA-N
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Description

((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine is a chemical compound that is used for pharmaceutical testing . It is available for purchase from various suppliers for research purposes .


Physical And Chemical Properties Analysis

The physical and chemical properties of ((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine are not explicitly provided in the search results .

Scientific Research Applications

Material Properties and Reactivity

A study examined the reactivity of amines, including a derivative similar to “((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine”, as nucleophilic hardeners for bis-benzoxazine monomers. This research aimed to understand the curing processes and material properties of thermosetting resins, which are crucial for developing advanced materials with enhanced chemical structures and processability (Sun et al., 2015).

Bond Formation in Organic Synthesis

The potential of amines for C(sp3)–C(sp) and C(sp3)–C(sp2) bond formation via metal-free photoredox catalysis was demonstrated. This method allows for the scalable synthesis of functionalized alkynes and alkenes, highlighting the importance of amines in diversifying complex molecular scaffolds and improving chemoselectivity under mild conditions (Ociepa et al., 2018).

Polymer Electrolytes

Guanidinium-functionalized polymer electrolytes were synthesized via an activated fluorophenyl-amine reaction, showcasing a strategy for directly incorporating functional groups into stable polymer backbones. This approach enhances the material's properties for applications in energy storage and conversion devices (Kim et al., 2011).

Molecular Structure Analysis

Research on the molecular structure and crystal packing of 4-aminophenyl sulfones, which share structural similarities with “((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine”, provided insights into how electronic effects influence molecular properties. This study has implications for designing compounds with specific electronic characteristics for various applications (Bertolasi et al., 1993).

Novel Synthesis Methods

A novel method for the synthesis of sulfonamides, utilizing a reaction mechanism that could be applied to derivatives of “((2-Aminophenyl)sulfonyl)(2-phenylethyl)amine”, was developed to yield potent and selective adenosine A2B receptor antagonists. This method addresses challenges in sulfonamide formation, offering a pathway to high-yield synthesis of pharmacologically relevant compounds (Yan et al., 2006).

properties

IUPAC Name

2-amino-N-(2-phenylethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c15-13-8-4-5-9-14(13)19(17,18)16-11-10-12-6-2-1-3-7-12/h1-9,16H,10-11,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VNZWSJHEDPBGOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNS(=O)(=O)C2=CC=CC=C2N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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